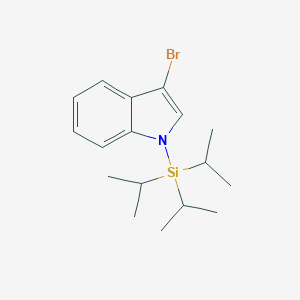

3-Bromo-1-(triisopropylsilyl)indole

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromoindol-1-yl)-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BrNSi/c1-12(2)20(13(3)4,14(5)6)19-11-16(18)15-9-7-8-10-17(15)19/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELAHBNAGHGPNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BrNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451073 | |

| Record name | 3-Bromo-1-(triisopropylsilyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148249-36-9 | |

| Record name | 3-Bromo-1-(triisopropylsilyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 1 Triisopropylsilyl Indole

Regioselective Bromination Approaches to N-Silylated Indoles

The introduction of a bromine atom at the C-3 position of the indole (B1671886) ring is a common and crucial transformation in organic synthesis. However, controlling the position of bromination can be challenging due to the electron-rich nature of the indole nucleus. The use of an N-silyl protecting group, such as the triisopropylsilyl (TIPS) group, has emerged as a powerful strategy to direct the regioselectivity of bromination to the desired C-3 position.

N-Silylation of Indole Precursors for Subsequent Bromination

The first step in the regioselective synthesis of 3-Bromo-1-(triisopropylsilyl)indole involves the protection of the indole nitrogen with a triisopropylsilyl group. This is typically achieved by treating the indole precursor with a suitable silylating agent, such as triisopropylsilyl chloride (TIPSCl), in the presence of a base. The bulky triisopropylsilyl group serves to protect the nitrogen atom during the subsequent bromination step and plays a crucial role in directing the incoming electrophile to the C-3 position. mdpi.com The N-silylation not only prevents side reactions at the nitrogen but also influences the electronic properties of the indole ring, further enhancing the selectivity of the bromination reaction. mdpi.com

Brominating Agents and Controlled Reaction Conditions for Selective C-3 Halogenation

With the indole nitrogen protected, the next step is the selective bromination at the C-3 position. A variety of brominating agents can be employed for this purpose, with N-bromosuccinimide (NBS) being one of the most common and effective. orgsyn.orgresearchgate.net The reaction is typically carried out under carefully controlled conditions to ensure high regioselectivity and minimize the formation of unwanted byproducts.

The choice of solvent and temperature can significantly impact the outcome of the reaction. For instance, carrying out the bromination at low temperatures, such as -78 °C, often favors the desired C-3 substitution. orgsyn.org Other brominating agents that have been used include dibromoisocyanuric acid (DBI), which is noted for its high reactivity. tcichemicals.com The use of oxone-halide systems has also been explored as an environmentally friendly approach for the halogenation of indoles. researchgate.netresearchgate.net

Below is a table summarizing various brominating agents and their typical reaction conditions for the C-3 bromination of N-silylated indoles.

| Brominating Agent | Solvent | Temperature | Yield (%) | Reference |

| N-Bromosuccinimide (NBS) | Tetrahydrofuran (B95107) | -78 °C to rt | 84 | orgsyn.org |

| N-Bromosuccinimide (NBS) | Dichloromethane | Not Specified | High | researchgate.net |

| Dibromoisocyanuric acid (DBI) | Sulfuric Acid | 20 °C | High | tcichemicals.com |

| Oxone-Halide | Not Specified | Not Specified | High | researchgate.netresearchgate.net |

Mechanistic Insights into Regioselectivity Directed by the N-Triisopropylsilyl Group at C-3

The high regioselectivity observed in the bromination of N-triisopropylsilylindoles at the C-3 position is a result of both steric and electronic effects imparted by the bulky N-TIPS group. The large triisopropylsilyl group sterically hinders the C-2 position, making the C-3 position the more accessible site for electrophilic attack.

From an electronic standpoint, the electron-donating nature of the nitrogen atom increases the electron density of the indole ring, particularly at the C-3 position, making it the most nucleophilic site. researchgate.net While N-protection is crucial, the inherent reactivity of the indole C-3 position towards electrophiles is a primary driving force. researchgate.net The N-triisopropylsilyl group further enhances this inherent preference. Computational studies, such as DFT calculations, have been used to understand the regioselectivity, confirming that the C-3 substituted product is generally the most stable. nih.gov The reaction proceeds through an electrophilic aromatic substitution mechanism, where the brominating agent acts as the electrophile and attacks the electron-rich C-3 position of the N-silylated indole.

Reactivity and Derivatization Pathways of 3 Bromo 1 Triisopropylsilyl Indole

C-3 Lithiation and Subsequent Electrophilic Functionalization

One of the most powerful applications of 3-bromo-1-(triisopropylsilyl)indole is its use as a precursor to 3-lithio-1-(triisopropylsilyl)indole. This organolithium intermediate is a potent nucleophile, enabling the introduction of a wide array of functional groups at the C-3 position of the indole (B1671886) core through reactions with various electrophiles.

The generation of 3-lithioindoles is a key strategy for the synthesis of C-3 substituted indoles. While their N-protected 2-lithio counterparts have been studied extensively, 3-lithioindoles have received less attention. orgsyn.org The use of a silyl (B83357) protecting group on the indole nitrogen, such as the bulky triisopropylsilyl (TIPS) group, is instrumental. This group prevents undesirable C-2 lithiation. clockss.org

The primary method for generating the 3-lithio-1-(triisopropylsilyl)indole intermediate is through a halogen-lithium exchange reaction. orgsyn.org This process typically involves treating the starting material, this compound, with a strong organolithium base, such as tert-butyllithium (B1211817) (t-BuLi), at very low temperatures (e.g., -78°C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). orgsyn.org

The reaction is highly efficient and rapid at these low temperatures. It is crucial to maintain these conditions, as some N-protected 3-lithioindoles, such as the 1-(benzenesulfonyl) derivative, are known to rearrange to the thermodynamically more stable 2-lithio isomer at higher temperatures. orgsyn.org The resulting 3-lithio-1-(triisopropylsilyl)indole serves as a highly reactive nucleophile for subsequent functionalization steps.

Once the 3-lithio-1-(triisopropylsilyl)indole is generated in situ, it can be "trapped" by a wide range of electrophilic reagents. This two-step, one-pot sequence allows for the direct and regioselective introduction of carbon- and heteroatom-based substituents at the C-3 position, a testament to the versatility of this synthetic route. orgsyn.org The successful application of this methodology has been demonstrated with a variety of electrophiles, including alkyl halides, allyl halides, acylating reagents, carbon dioxide, aromatic aldehydes, and trimethyltin (B158744) chloride. orgsyn.org

The nucleophilic 3-lithioindole intermediate readily participates in SN2 reactions with primary and secondary alkyl halides, as well as allyl halides. These reactions provide a direct route to 3-alkyl and 3-allyl indoles, which are common structural motifs in pharmacologically active compounds. nih.gov In a procedure involving the analogous 1-(tert-butyldimethylsilyl)-3-lithioindole, reaction with ethyl iodide furnished the 3-ethylindole derivative in high yield after deprotection. orgsyn.org This highlights the efficiency of using simple alkyl halides as electrophiles in this transformation.

Table 1: Alkylation and Allylation of 3-Lithio-1-(silyl)indole Data based on reactions with the analogous 1-(tert-butyldimethylsilyl)-3-lithioindole. orgsyn.org

| Electrophile | Reagent Name | Product (after desilylation) | Yield |

| Alkyl Halide | Ethyl Iodide | 3-Ethylindole | 85% |

| Allyl Halide | Allyl Bromide | 3-Allylindole | 83% |

Acylation of the 3-lithioindole intermediate can be achieved using various acylating agents, such as acid chlorides or anhydrides, to produce 3-acylindoles. These products are valuable intermediates, serving as precursors to more complex molecules. Similarly, carboxylation, the introduction of a carboxylic acid group, is readily accomplished. While direct reaction with carbon dioxide is a common method for carboxylation, other electrophilic carboxylating agents can also be employed. These reactions expand the synthetic utility of the lithiated intermediate, providing access to indole-3-ketones and indole-3-carboxylic acids. orgsyn.org

Table 2: Acylation and Carboxylation of 3-Lithio-1-(silyl)indole Data based on reactions with the analogous 1-(tert-butyldimethylsilyl)-3-lithioindole. orgsyn.org

| Reaction Type | Electrophile | Product (after desilylation) | Yield |

| Acylation | N,N-Dimethylacetamide | 3-Acetylindole | 75% |

| Carboxylation | Ethyl Chloroformate | Ethyl Indole-3-carboxylate | 78% |

The introduction of a tin moiety, or stannylation, is a valuable transformation that opens the door to further cross-coupling reactions (e.g., Stille coupling). The 3-lithio-1-(triisopropylsilyl)indole intermediate can be effectively trapped with organotin electrophiles, such as trimethyltin chloride. This reaction proceeds efficiently to yield 3-(trimethylstannyl)-1-(triisopropylsilyl)indole. The resulting stannylated indole is a stable compound that can be isolated and used as a building block for creating more complex carbon-carbon bonds at the C-3 position. orgsyn.org

Table 3: Stannylation of 3-Lithio-1-(silyl)indole Data based on reactions with the analogous 1-(tert-butyldimethylsilyl)-3-lithioindole. orgsyn.org

| Electrophile | Reagent Name | Product (after desilylation) | Yield |

| Organotin Halide | Trimethyltin Chloride | 3-(Trimethylstannyl)indole | 80% |

The reaction of the 3-lithioindole intermediate with carbon dioxide (in its solid form as dry ice) is a classic and direct method for installing a carboxylic acid group at the C-3 position. orgsyn.org This transformation typically proceeds with high efficiency.

Furthermore, the nucleophilic intermediate readily adds to the carbonyl carbon of aldehydes, particularly aromatic aldehydes like benzaldehyde. This reaction forms a new carbon-carbon bond and, after aqueous workup, yields a secondary alcohol, specifically an indol-3-yl(aryl)methanol. These alcohol products are useful synthons for further derivatization. orgsyn.org

Table 4: Reactions of 3-Lithio-1-(silyl)indole with CO₂ and Aldehydes Data based on reactions with the analogous 1-(tert-butyldimethylsilyl)-3-lithioindole. orgsyn.org

| Electrophile | Reagent Name | Product (after desilylation) | Yield |

| Carbonyl Compound | Carbon Dioxide (dry ice) | Indole-3-carboxylic Acid | 82% |

| Aromatic Aldehyde | Benzaldehyde | Indol-3-yl(phenyl)methanol | 81% |

Diversity of Electrophilic Trapping Reactions

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, palladium-catalyzed methods are particularly well-explored.

Palladium catalysts are highly effective in mediating the coupling of aryl halides with a wide range of organometallic reagents. The TIPS-protected bromoindole is an excellent substrate for these reactions, leading to the formation of diverse functionalized indoles.

The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a robust method for C-C bond formation. wikipedia.org This reaction has been successfully applied to the synthesis of tryptophan derivatives starting from bromoindoles. d-nb.infonih.gov By coupling a protected bromoindole with a zincated alanine (B10760859) derivative, a variety of tryptophan surrogates can be accessed. nih.govchim.it

For instance, the Negishi cross-coupling of bromoindoles with amino acid-based alkyl iodides provides access to a broad range of tryptophan regioisomers in moderate to good yields. d-nb.infonih.gov A study demonstrated the synthesis of tryptophan and homotryptophan regioisomers by coupling various bromoindoles with methyl Boc-3-iodoalaninate and benzyl (B1604629) Boc-4-iodohomoalaninate. nih.gov The polar and air-stable catalyst Pd(amphos)Cl2 has shown good results in these couplings. d-nb.info

A general procedure for the synthesis of chiral tryptophan derivatives involves the Negishi cross-coupling of a serine-derived iodoalanine with a 3-haloindole. researchgate.net The combination of Pd2(dba)3 and a sterically hindered ferrocenyl ligand like Q-PHOS has been found to give high yields of the desired tryptophan derivative while suppressing the formation of undesirable dehalogenated byproducts. researchgate.net

Table 1: Examples of Negishi Coupling for Tryptophan Derivative Synthesis

| Bromoindole Reactant | Organozinc Reagent | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromoindole | Zinc derivative of methyl Boc-3-iodoalaninate | Pd(amphos)Cl2 | 5-substituted Tryptophan derivative | Good | d-nb.info |

| 4-, 6-, 7-Bromoindole | Zinc derivative of methyl Boc-3-iodoalaninate | Pd(amphos)Cl2 | 4-, 6-, 7-substituted Tryptophan derivatives | Moderate to Good | nih.gov |

| N-tosyl-3-bromoindole | Zinc derivative of N-Cbz-iodoalanine methyl ester | Pd2(dba)3 / Q-PHOS | N-tosyl, N-Cbz protected Tryptophan derivative | 76% | researchgate.net |

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, utilizing organoboron compounds, typically boronic acids or esters. This method is widely used due to the stability and low toxicity of the boron reagents. While the direct Suzuki-Miyaura coupling of this compound is a feasible and expected reaction, specific literature examples detailing this exact transformation can be limited. However, the reactivity of similar systems provides a strong basis for its application.

The Suzuki-Miyaura coupling of unprotected nitrogen-rich heterocycles, including indoles, has been shown to be effective under mild conditions. nih.gov This suggests that the TIPS-protected variant would also be a suitable substrate. The reaction is often challenged by the inhibitory effects of unprotected N-H groups in azoles, a problem that is circumvented by the use of the TIPS protecting group. nih.gov

Research on the cross-coupling of 5-bromo-1,2,3-triazine (B172147) with various (hetero)aryl boronic acids has demonstrated the successful formation of C-C bonds with indole-derived boronic acids. uzh.ch For example, tert-butyl 2-(1,2,3-triazin-5-yl)-1H-indole-1-carboxylate was synthesized in good yield, showcasing the utility of indole boronic acid derivatives in Suzuki-Miyaura couplings. uzh.ch

While not a direct derivatization of the 3-bromo position, the C2-selective alkynylation of N-silylated indoles provides insight into the reactivity of the protected indole ring under palladium catalysis. A method for the C2-selective alkynylation of indoles using a hypervalent iodine reagent, triisopropylsilylethynyl-1,2-benziodoxol-3(1H)-one (TIPS-EBX), with a Pd(II) catalyst has been developed. acs.orgnih.gov This reaction is notable for its high C2 selectivity and its orthogonality to traditional Pd(0) cross-coupling reactions, as it tolerates bromide and iodide substituents. acs.orgnih.gov This tolerance indicates that a 3-bromo substituent would likely remain intact during such a C2-functionalization, allowing for sequential and site-selective modifications of the indole scaffold.

Despite their utility, transition metal-catalyzed cross-coupling reactions are not without challenges. The formation of undesirable byproducts is a common issue. In the context of Negishi and Suzuki-Miyaura couplings, homo-coupling of the organometallic reagent or the aryl halide can occur, complicating product purification. uzh.chuni-muenchen.de

Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is another significant side reaction. researchgate.net This can be particularly problematic in reactions involving sensitive substrates or under conditions that favor reductive elimination from a hydrido-palladium intermediate. The choice of catalyst, ligand, and reaction conditions is crucial to minimize these side reactions. For instance, in the synthesis of tryptophan derivatives via Negishi coupling, the use of a sterically hindered ferrocenyl ligand was found to suppress the formation of the dehalogenated indole byproduct. researchgate.net In some Suzuki-Miyaura couplings, the presence of certain bases like K3PO4 led to increased amounts of homocoupling product, necessitating a careful optimization of reaction conditions. uzh.ch

Palladium-Catalyzed Approaches

Other Strategic Functionalizations

Beyond palladium-catalyzed cross-coupling, the this compound scaffold can undergo other useful transformations. The bulky TIPS group directs metallation to the C2 position. However, the bromine at C3 allows for functionalization via halogen-metal exchange.

The exchange of the bromine atom for a metal, typically lithium, can be achieved using organolithium reagents at low temperatures. This generates a 3-lithioindole species, which is a powerful nucleophile that can react with a variety of electrophiles to introduce new substituents at the C3 position. This approach is analogous to the well-established halogen-metal exchange reaction of 3-bromo-1-(triisopropylsilyl)pyrrole, which is used to synthesize 3-substituted pyrroles. johnshopkins.edu This method provides a complementary strategy to cross-coupling reactions for the derivatization of the indole C3-position.

Furthermore, functionalization of indoles can also be achieved through reactions like aminomethylation. nih.gov While not directly starting from the 3-bromo derivative, these methods highlight the diverse chemistry of the indole ring system and provide alternative routes to functionalized products.

Borylation for Further Derivatization

The conversion of the C-Br bond in this compound to a boronate ester group represents a powerful strategy for creating a versatile building block for subsequent cross-coupling reactions. While direct borylation of this specific compound is not extensively detailed, the well-established palladium-catalyzed Miyaura borylation of aryl and heteroaryl halides provides a clear precedent for this transformation.

This reaction typically involves the treatment of the aryl bromide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a suitable base. The general scheme for this transformation is as follows:

General Reaction Scheme for Miyaura Borylation:

Ar-Br + (RO)₂B-B(OR)₂ ---[Pd catalyst, Base]---> Ar-B(OR)₂ + MBr

For this compound, the expected reaction would proceed as outlined in the table below. The resulting 3-borylated indole derivative is a key intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the C3-position.

| Reactant | Reagents | Expected Product |

| This compound | Bis(pinacolato)diboron (B₂pin₂), Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), Base (e.g., KOAc, K₂CO₃) | 1-(Triisopropylsilyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |

Research on the palladium-catalyzed borylation of other 3-haloindoles supports the feasibility of this approach. For instance, studies have shown that N-protected 3-bromoindoles can undergo efficient borylation under palladium catalysis, setting the stage for further diversification. The choice of catalyst, ligand, and base can be critical for optimizing the reaction yield and minimizing side products.

Deprotection Strategies for the N Triisopropylsilyl Group

Fluoride-Mediated Desilylation Protocols

The high affinity of the fluoride (B91410) ion for silicon forms the basis of the most widely employed strategies for the cleavage of silicon-nitrogen bonds. The exceptional strength of the Si-F bond, which is significantly stronger than the Si-N bond, drives these deprotection reactions to completion. Several fluoride-containing reagents have been successfully utilized for the deprotection of N-TIPS indoles, with Tetrabutylammonium Fluoride (TBAF) and Hydrogen Fluoride (HF) complexes being the most prominent.

Tetrabutylammonium fluoride is a highly effective and commonly used reagent for the removal of various silyl (B83357) protecting groups, including the sterically demanding TIPS group from the indole (B1671886) nitrogen. commonorganicchemistry.comchemspider.com It is typically used as a 1 M solution in a polar aprotic solvent such as tetrahydrofuran (B95107) (THF). The reaction is generally carried out at room temperature, although gentle heating may be employed to accelerate the process. The deprotection of a closely related substrate, 1-(tert-butyldimethylsilyl)-3-bromoindole, is readily achieved with TBAF, indicating the feasibility of this method for the target compound. orgsyn.org While specific conditions for 3-bromo-1-(triisopropylsilyl)indole are not extensively documented in dedicated studies, the general protocols for N-silyl indole deprotection provide a strong foundation.

Hydrogen fluoride complexes, such as HF-pyridine or triethylamine (B128534) trihydrofluoride, offer an alternative to TBAF. These reagents are often considered milder and can sometimes provide better selectivity in complex molecules. HF-pyridine is typically used in a mixture of pyridine (B92270) and THF. calpaclab.com

Below is a table summarizing typical conditions for the fluoride-mediated deprotection of N-silyl indoles, which can be adapted for this compound.

| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| TBAF (1 M) | THF | 0 - 25 | 0.5 - 2 | >90 |

| HF-Pyridine | Pyridine/THF | 0 - 25 | 1 - 4 | >85 |

Table 1: Representative Conditions for Fluoride-Mediated N-TIPS Indole Deprotection (Note: These are general conditions and may require optimization for the specific substrate.)

Compatibility and Selectivity Considerations in Deprotection

A crucial aspect of any deprotection strategy is its compatibility with other functional groups present in the molecule. In the case of this compound, the primary concern is the stability of the carbon-bromine bond on the indole ring during the desilylation process.

Research has shown that fluoride-mediated deprotection of N-silyl groups on indoles is generally compatible with aryl halide substituents. For instance, the deprotection of N-tosyl-2-sulfenylindoles bearing a chloro substituent on the indole ring proceeds smoothly with TBAF without affecting the C-Cl bond. This suggests that the C-Br bond at the 3-position of the indole ring in the target compound would likely remain intact under standard TBAF or HF-pyridine deprotection conditions. The greater strength of the aryl C-Br bond compared to the N-Si bond contributes to this selectivity.

The selectivity of the deprotection is also important when other silyl protecting groups are present in the molecule. The steric bulk of the TIPS group makes it one of the more robust silyl ethers. This property can be exploited to achieve selective deprotection. For example, a less sterically hindered silyl group, such as a trimethylsilyl (B98337) (TMS) or triethylsilyl (TES) ether, could potentially be removed in the presence of an N-TIPS group by carefully controlling the reaction conditions, such as using a milder fluoride source or a lower temperature. However, for the specific case of this compound, where the N-TIPS is the only silyl group, this type of selectivity is not a primary concern.

The table below outlines the general compatibility of fluoride-mediated N-TIPS deprotection with various functional groups.

| Functional Group | Compatibility | Notes |

| Aryl Bromide | High | The C-Br bond is generally stable under standard conditions. |

| Esters | Moderate to High | Can be susceptible to hydrolysis with prolonged reaction times or basic TBAF preparations. |

| Aldehydes/Ketones | Moderate | Potential for aldol-type side reactions with basic TBAF. Buffered or milder reagents are preferred. |

| Other Silyl Ethers | Variable | Selectivity depends on the steric and electronic nature of the other silyl groups. |

Table 2: Compatibility of N-TIPS Deprotection with Other Functional Groups

Mechanistic and Computational Investigations Pertaining to 3 Bromo 1 Triisopropylsilyl Indole

Reaction Mechanism Elucidation for Key Transformations

The primary transformation of 3-bromo-1-(triisopropylsilyl)indole involves the highly efficient lithium-halogen exchange reaction. This reaction is a cornerstone for introducing a wide array of electrophiles at the C3 position of the indole (B1671886) core. The generally accepted mechanism for lithium-halogen exchange involves a nucleophilic attack of the organolithium reagent (typically n-butyllithium or tert-butyllithium) on the bromine atom of the aryl halide. nih.govprinceton.eduresearchgate.netharvard.edu

The reaction is believed to proceed through one of two primary mechanistic pathways:

Ate-Complex Mechanism: This pathway involves the formation of a hypervalent "ate-complex" intermediate. princeton.edu In this scenario, the organolithium reagent coordinates to the bromine atom, forming a transient species that subsequently collapses to the lithiated indole and the corresponding alkyl bromide. The formation of such ate-complexes has been supported by kinetic studies and, in some cases, by the isolation and crystallographic characterization of related intermediates. harvard.edu The equilibrium of this process is driven by the relative stability of the organolithium species involved.

Single Electron Transfer (SET) Mechanism: An alternative pathway that has been considered is a single electron transfer from the organolithium reagent to the aryl halide, generating a radical anion and a radical cation. This is followed by fragmentation of the radical anion to an aryl radical and a bromide anion, and subsequent trapping of the aryl radical by another organolithium molecule to form the desired lithiated species. While the SET mechanism is considered a possibility, the high stereospecificity observed in many lithium-halogen exchange reactions often favors the ate-complex pathway.

For this compound, the reaction with an alkyllithium reagent at low temperatures (e.g., -78 °C) leads to the formation of 1-(triisopropylsilyl)-3-lithioindole. The bulky triisopropylsilyl group plays a crucial role in directing the deprotonation to the C2 position in the absence of a C3-halogen, but in this case, it primarily serves to protect the indole nitrogen and enhance solubility in organic solvents. The subsequent reaction of the lithiated intermediate with various electrophiles allows for the synthesis of a diverse range of 3-substituted indoles. The reaction is kinetically controlled, and the low temperatures are essential to prevent side reactions, such as the decomposition of the organolithium reagent or attack at other positions of the indole ring. tcnj.edu

A proposed mechanism for the functionalization of bromoheterocycles bearing acidic protons involves the initial deprotonation by a Grignard reagent followed by the addition of an alkyllithium reagent to form an "ate" complex, which then undergoes halogen-metal exchange. nih.gov While the indole NH is protected in this compound, this highlights the intricate role of reagent choice and reaction conditions in determining the reaction outcome.

Theoretical Chemistry Approaches

Theoretical chemistry provides invaluable insights into the structure, reactivity, and properties of molecules like this compound, complementing experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For indole derivatives, DFT calculations have been employed to study various aspects of their reactivity and to rationalize experimental observations.

DFT studies on metal halide compounds have been used to investigate phase transitions and the influence of cation and halogen identity on the stability of different crystal structures. rsc.org While not directly on the title compound, these studies demonstrate the utility of DFT in understanding the solid-state properties of halogenated compounds. In the context of reaction mechanisms, DFT calculations have been instrumental in elucidating the transition states of reactions involving indoles. For example, quantum chemical studies on the metal-halogen exchange in a model system were consistent with a T-shaped hypervalent iodine species as the transition state. researchgate.net

For this compound, DFT calculations could provide detailed information on:

Electronic Properties: Calculation of molecular orbitals (HOMO and LUMO) can help in understanding the nucleophilic and electrophilic character of different sites within the molecule. The electron-withdrawing effect of the bromine atom and the electronic influence of the TIPS group can be quantified.

Reaction Energetics: The thermodynamics and kinetics of the lithium-halogen exchange reaction could be modeled to determine the reaction profile, including the energies of intermediates and transition states. This would allow for a comparison of the ate-complex and SET pathways.

Spectroscopic Properties: Theoretical calculations of NMR chemical shifts and vibrational frequencies can aid in the interpretation of experimental spectra and confirm the structure of reaction products.

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. youtube.com By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed information about the conformational dynamics, solvation, and transport properties of molecules.

MD simulations have been successfully applied to study the behavior of various indole derivatives in solution. For instance, simulations have been used to investigate the aggregation behavior of indole-type organic dye molecules, revealing how anti-aggregating agents can increase the conformational flexibility and mobility of the dye molecules. frontiersin.orgrsc.orgresearchgate.net Other studies have focused on the thermoresponsive behavior of polymers containing N-isopropylacrylamide units, which are structurally related to the side chain of tryptophan. nih.gov

For this compound, MD simulations could be employed to:

Study Solvation Effects: The interaction of the molecule with solvent molecules can significantly affect its properties and reactivity. MD simulations can provide a detailed picture of the solvation shell around the molecule and quantify the solvent's influence.

Investigate Dynamic Processes: The dynamics of the lithium-halogen exchange process, including the approach of the organolithium reagent and the subsequent structural rearrangements, could be simulated to provide a more dynamic picture of the reaction mechanism.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. researchgate.net These models are widely used in drug discovery and materials science to predict the properties of new compounds and to guide the design of molecules with desired characteristics.

Numerous QSAR studies have been performed on indole derivatives to model a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. nih.govresearchgate.netnih.gov These studies typically involve the calculation of a large number of molecular descriptors, which quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression (MLR) and artificial neural networks (ANN), are then used to build a mathematical equation that correlates a subset of these descriptors with the observed activity.

A hypothetical QSAR study on the reactivity of a series of 3-substituted indoles in a particular reaction could be designed as follows:

| Step | Description | Example Descriptors |

| 1. Data Set Selection | A series of 3-substituted indoles with experimentally determined reaction rates or yields is compiled. | Substituent type, Hammett constants, steric parameters (Taft's Es), molar refractivity. |

| 2. Descriptor Calculation | A variety of molecular descriptors are calculated for each compound in the data set using specialized software. | Topological indices, quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges), 3D descriptors (e.g., molecular volume, surface area). |

| 3. Model Development | Statistical methods are used to select the most relevant descriptors and to build a predictive model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). |

| 4. Model Validation | The predictive power of the model is assessed using internal and external validation techniques. | Cross-validation (leave-one-out), prediction of the activity of a test set of compounds not used in model building. |

While a specific QSAR model for the reactivity of this compound is not available, the general methodology is well-established and could be applied to understand the factors governing its transformations.

The three-dimensional conformation of a molecule plays a critical role in determining its physical, chemical, and biological properties. The presence of the bulky triisopropylsilyl (TIPS) group on the indole nitrogen significantly influences the conformational preferences of this compound.

The bulky nature of silyl (B83357) protecting groups can induce significant conformational changes in cyclic systems. researchgate.netnih.gov For instance, in cyclohexane (B81311) derivatives, bulky silyl ethers can lead to a preference for conformations that minimize steric strain, even if it means adopting a less favorable ring pucker. nih.gov In the context of N-silyl indoles, the rotation around the N-Si bond and the orientation of the isopropyl groups will determine the steric environment around the indole ring. This can have important implications for the accessibility of reagents to the C2 and C7 positions.

The stability of silyl derivatives is another important consideration. Silyl ethers and N-silyl compounds are generally susceptible to hydrolysis under acidic or basic conditions. The stability of a particular silyl group is highly dependent on its steric bulk. The triisopropylsilyl (TIPS) group is considered a robust protecting group due to the significant steric hindrance provided by the three isopropyl substituents, making it more stable to a wider range of reaction conditions compared to smaller silyl groups like trimethylsilyl (B98337) (TMS). The stability of silyl derivatives can be a critical factor in the planning and execution of multi-step syntheses.

Computational methods, such as DFT and MD simulations, are powerful tools for performing detailed conformational analysis and assessing the relative stability of different conformers. These methods can provide insights into the rotational barriers around key bonds and the preferred geometries of the molecule in the gas phase and in solution.

Synthetic Utility and Impact in Complex Molecule Synthesis

Precursor in Natural Product Total Synthesis

The intricate structures of many natural products demand precise and efficient synthetic strategies. 3-Bromo-1-(triisopropylsilyl)indole serves as a key starting material in the total synthesis of several complex natural products, particularly those containing a substituted indole (B1671886) core. The TIPS group provides crucial steric shielding of the C2-position and enhances solubility, while the C3-bromo substituent offers a reactive handle for a variety of carbon-carbon bond-forming reactions.

Total Synthesis of Tryptophan Derivatives

Tryptophan and its derivatives are fundamental components of numerous peptides and alkaloids with significant biological activities. nih.gov The development of synthetic routes to non-natural or substituted tryptophan analogues is a key area of research for creating novel therapeutic agents and biological probes. This compound has proven instrumental in this field. tcichemicals.com

A notable application is in the synthesis of β-Methyltryptophan. tcichemicals.com In this process, the this compound undergoes a halogen-metal exchange, typically with an organolithium reagent like tert-butyllithium (B1211817), at low temperatures (-78 °C) to generate a stable 3-lithiated indole intermediate. tcichemicals.comorgsyn.org The bulky TIPS group on the nitrogen atom effectively prevents the common 3→2 migration of the lithium, ensuring the regioselectivity of the subsequent reaction. tcichemicals.com This lithiated species can then be reacted with an appropriate electrophile to install the desired side chain, ultimately leading to the target tryptophan derivative after deprotection. This method provides a reliable pathway to otherwise difficult-to-access β-substituted tryptophans. tcichemicals.com

Total Synthesis of Alkaloids (e.g., Grossularine-1)

Indole alkaloids represent a large and structurally diverse class of natural products, many of which are isolated from marine organisms and exhibit potent biological activities. nih.gov The total synthesis of these complex molecules is a benchmark for the power of modern synthetic methods. This compound has been successfully employed in the total synthesis of the marine alkaloid Grossularine-1. tcichemicals.comtcichemicals.com

The synthesis of Grossularine-1, an α-carboline alkaloid, leverages the reactivity of the 3-bromoindole derivative. The synthetic strategy involves using the bromo-substituted indole as a scaffold to build the complex polycyclic system of the target molecule. Cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed at the C3-position to introduce other heterocyclic fragments, which are then elaborated through cyclization steps to form the final alkaloid structure. The stability and defined reactivity conferred by the TIPS and bromo groups make this compound an ideal precursor for constructing the core of such intricate natural products. tcichemicals.comtcichemicals.com

Building Block for Pharmaceutical Intermediates and Drug Candidates

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. fdc-chemical.comchemijournal.com The ability to selectively functionalize the indole ring at the C3-position is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. This compound is a cornerstone reagent for this purpose, serving as a versatile intermediate for a wide range of pharmaceutical targets. tcichemicals.comfdc-chemical.com

The primary utility of this compound lies in its capacity to generate a 3-indolyl nucleophile through halogen-lithium exchange. This lithiated intermediate can react with a diverse array of electrophiles, allowing for the introduction of various functional groups at the C3-position with high regioselectivity. tcichemicals.comorgsyn.org This method is a powerful alternative to classical indole syntheses which may lack the desired control over substitution patterns.

Table 1: Electrophiles Used in Reactions with Lithiated 1-(Triisopropylsilyl)indole

| Electrophile Class | Specific Example | Resulting C3-Substituent |

|---|---|---|

| Alkyl Halides | Ethyl Iodide | Ethyl |

| Aldehydes | Aromatic Aldehydes | Hydroxy(aryl)methyl |

| Epoxides | Ethylene Oxide | 2-Hydroxyethyl |

| Acylating Reagents | Acyl Chlorides | Acyl |

| Carbon Dioxide | CO₂ | Carboxylic Acid |

| Tin Reagents | Trimethyltin (B158744) Chloride | Trimethylstannyl |

This table showcases the versatility of the 3-lithio-1-(triisopropylsilyl)indole intermediate in forming various C-C and C-heteroatom bonds at the indole 3-position. orgsyn.org

The resulting 3-substituted-1-(TIPS)-indoles can be readily deprotected under mild conditions to yield the N-H indole, or they can be used in further transformations. For instance, the C3-stannylated indole can participate in palladium-catalyzed cross-coupling reactions to form biaryl linkages, a common motif in many drug candidates. This synthetic flexibility makes this compound a valuable precursor for creating libraries of complex indole derivatives for drug discovery programs.

Contributions to Advanced Material Science Research

While the primary applications of this compound have been in the synthesis of biologically active molecules, its unique electronic and structural properties also suggest potential contributions to the field of advanced materials science. The indole moiety itself is an electron-rich heterocycle, making it an interesting component for organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The strategic functionalization enabled by this bromo-indole derivative allows for the precise tuning of the electronic properties of indole-based materials. For example, cross-coupling reactions can be used to synthesize conjugated polymers and oligomers where the indole unit is incorporated into the main chain. acs.org The electron-donating nature of the indole can be modulated by the substituents introduced at the C3-position.

Furthermore, the triisopropylsilyl group offers more than just protection; it significantly enhances the solubility of the indole derivatives in common organic solvents. chemimpex.com This is a critical advantage for the solution-based processing of organic electronic devices and for the synthesis and characterization of novel polymers. The ability to create well-defined, soluble, and electronically-tunable indole-based structures positions this compound as a promising building block for the next generation of functional organic materials. Its utility in this area is an active field of research, with potential applications in creating new polymers and coatings with enhanced durability and specific electronic or optical properties. chemimpex.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Tryptophan |

| β-Methyltryptophan |

| Grossularine-1 |

| tert-Butyllithium |

| Ethyl Iodide |

| Ethylene Oxide |

| Acyl Chlorides |

Future Research Directions and Perspectives

Innovations in Catalytic Activation and Functionalization

The carbon-bromine bond at the 3-position of the indole (B1671886) ring, shielded by the bulky triisopropylsilyl (TIPS) group on the nitrogen, presents both a challenge and an opportunity for catalytic activation. Future research is poised to unlock more efficient and selective methods for its functionalization.

A significant area of development lies in the use of transition metal catalysis. While palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed to substitute the bromine atom, there is a continuous drive to develop more robust and versatile catalytic systems. nih.gov Innovations may include the design of novel ligands that can facilitate challenging coupling reactions with a broader range of substrates under milder conditions. Furthermore, the exploration of catalysts based on more abundant and less expensive metals like copper, nickel, and iron is a key trend in catalysis and could offer more sustainable alternatives to palladium.

Another promising avenue is the catalyst-controlled, site-selective C–H functionalization of indole derivatives. nih.gov Recent studies have demonstrated that the choice of catalyst can direct the functionalization to different positions of the indole ring. nih.gov For instance, employing an iridium(III) catalyst can lead to C2-alkylation of 3-carboxamide indoles, while a rhodium(I) complex can induce a translocation of the carboxamide group and subsequent C3-functionalization. nih.gov Applying these principles to 3-bromo-1-(triisopropylsilyl)indole could open up new pathways for creating complex, polysubstituted indoles with high precision.

Moreover, the development of dual catalytic systems, where two different catalysts work in concert to promote a cascade of reactions, holds immense potential. This approach could enable the one-pot synthesis of complex indole derivatives from simple starting materials, significantly improving synthetic efficiency.

Integration with Sustainable Chemical Methodologies for Efficient Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly focus on integrating more sustainable methodologies to enhance efficiency and minimize environmental impact. rug.nl

One key aspect is the development of more atom-economical reactions. This involves designing transformations where the majority of atoms from the reactants are incorporated into the final product, thereby reducing waste. rug.nl Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a prime example of this approach and are being explored for the synthesis of indole derivatives. rug.nl

The use of greener solvents and reaction conditions is another critical area. This includes replacing hazardous organic solvents with more environmentally benign alternatives like water, ionic liquids, or bio-renewable solvents. nih.gov For example, a fast and green method for the regioselective acylation of indoles has been developed using a catalytic amount of Y(OTf)₃ in the ionic liquid [BMI]BF₄ under microwave irradiation. nih.gov Similar strategies could be adapted for reactions involving this compound.

Furthermore, the development of catalytic systems that can be easily recovered and reused is a cornerstone of sustainable chemistry. nih.gov This can be achieved by immobilizing catalysts on solid supports or using phase-transfer catalysts that facilitate separation from the reaction mixture. nih.gov

Exploration of Novel Reactivity Patterns and Undiscovered Applications

Beyond its established role as a precursor for 3-substituted indoles, this compound may possess untapped reactivity patterns that could lead to the discovery of novel applications.

The interplay between the bromo substituent at the C3 position and the silyl (B83357) group at the N1 position could give rise to unique chemical behavior. For instance, selective activation of the C-Br bond in the presence of the N-Si bond, or vice versa, could enable orthogonal functionalization strategies. Halogen-metal exchange reactions, typically using organolithium reagents, are a common method to generate a nucleophilic C3-indolyl species that can react with various electrophiles. orgsyn.org Investigating this reactivity with a wider range of electrophiles and under different reaction conditions could lead to the synthesis of novel indole derivatives with interesting biological or material properties.

Furthermore, the potential for this compound to participate in unconventional cycloaddition reactions or transition metal-catalyzed C-H activation/annulation cascades warrants exploration. These types of reactions could provide rapid access to complex polycyclic indole alkaloids and related structures.

The application of this compound in the synthesis of bioactive molecules and functional materials is an area ripe for further investigation. While indole derivatives are known for their wide range of pharmacological activities, the specific contributions of the bromo and triisopropylsilyl groups in a given molecular context are not fully understood. Systematic studies to synthesize libraries of compounds derived from this compound and screen them for various biological activities could uncover new therapeutic leads.

Similarly, the incorporation of this building block into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), is an underexplored area. The electronic properties of the indole core can be tuned by introducing different substituents at the 3-position, and the triisopropylsilyl group can enhance solubility and processability.

Q & A

Q. What are the optimal synthetic conditions for preparing 3-Bromo-1-(triisopropylsilyl)indole with high purity?

- Methodological Answer : The synthesis involves protecting the indole nitrogen with a triisopropylsilyl (TIPS) group prior to bromination. Key steps include:

- Using anhydrous solvents (e.g., THF distilled over sodium benzophenone ketyl) to prevent hydrolysis of the silyl group.

- Employing N-bromosuccinimide (NBS) as the brominating agent under controlled conditions (e.g., low temperature, inert atmosphere).

- Immediate chromatographic purification post-reaction to separate contaminants like 3-bromoindole, which accelerate decomposition .

- Storage under argon at 4°C to maintain stability.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on characteristic shifts. For example, the TIPS group causes upfield shifts for adjacent protons (e.g., δ 1.0–1.3 ppm for isopropyl CH3 groups), while the bromine at C3 deshields neighboring protons (δ 7.2–7.5 ppm for indole H4 and H5) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C18H29BrNSi: 381.12).

- TLC : Monitor reaction progress using a 70:30 EtOAc:hexanes system (Rf ≈ 0.22) .

Q. How can decomposition of this compound during storage be minimized?

- Methodological Answer :

- Store the compound under argon at 4°C in amber vials to avoid light-induced degradation.

- Avoid prolonged exposure to polar solvents (e.g., DMF, DMSO) that may hydrolyze the TIPS group.

- Pre-purify via flash chromatography to remove trace acidic impurities that catalyze decomposition .

Advanced Research Questions

Q. How does the triisopropylsilyl (TIPS) group influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The TIPS group sterically blocks functionalization at the N1 position and directs metalation or electrophilic substitution to C2 or C4. For example:

- In Pd-catalyzed C–H activation, the TIPS group prevents coordination at N1, favoring C2 arylation or alkynylation .

- In Schlosser-type functionalization, the bulky TIPS group suppresses metalation at C2, enabling selective C4 substitution .

Q. What strategies mitigate competing side reactions when using this compound in transition-metal-catalyzed reactions?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh3)4 or Au(I) catalysts for Suzuki or alkynylation reactions, respectively, to minimize debromination.

- Additives : Include silver salts (e.g., AgOAc) to scavenge halides and suppress protodehalogenation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of the TIPS-protected substrate without destabilizing the catalyst .

Q. Why does the TIPS group outperform other silyl protecting groups (e.g., tert-butyldimethylsilyl) in certain reactions?

- Methodological Answer : The triisopropylsilyl group’s steric bulk provides superior protection against nucleophilic attack and metal coordination. For example:

- In Pd-mediated C4-alkenylation, TIPS-protected indoles achieve higher yields (62–75%) compared to tert-butyldimethylsilyl (TBS) or Boc-protected analogs (≤50%) due to reduced steric hindrance at the reactive site .

- The TIPS group’s stability under basic conditions enables sequential functionalization without premature deprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.